![molecular formula C37H40N2O8S B12295320 3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)

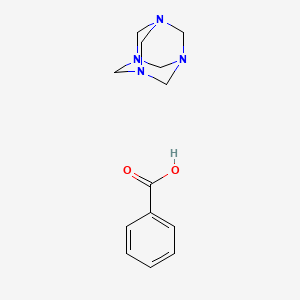

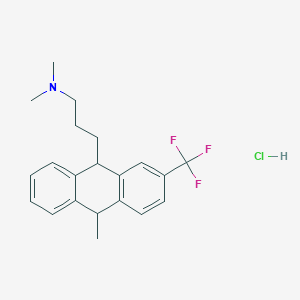

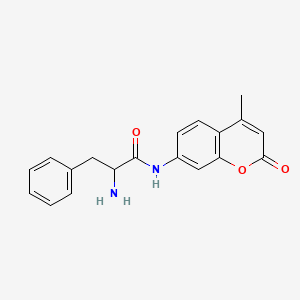

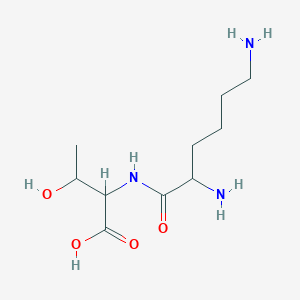

3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cortisuzol, también conocido por su nombre comercial Solu-Altim y su nombre de código de desarrollo RU-16999, es un corticosteroide glucocorticoide sintético . Los glucocorticoides son una clase de corticosteroides, que son una clase de hormonas esteroideas. Estos compuestos están involucrados en una amplia gama de procesos fisiológicos, incluida la regulación de la inflamación, la respuesta inmune y el metabolismo .

Métodos De Preparación

La síntesis de cortisuzol involucra varios pasos, comenzando con estructuras esteroideas básicasLas condiciones de reacción comunes incluyen el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación de los enlaces deseados . Los métodos de producción industrial a menudo emplean reactores químicos a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Cortisuzol sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de cortisuzol puede conducir a la formación de cortisona, mientras que la reducción puede producir hidrocortisona .

Aplicaciones Científicas De Investigación

Cortisuzol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Cortisuzol ejerce sus efectos al unirse a los receptores de glucocorticoides en el citoplasma de las células diana. Esta unión hace que el receptor experimente un cambio conformacional, permitiéndole trasladarse al núcleo. Una vez en el núcleo, el complejo cortisuzol-receptor se une a secuencias específicas de ADN, lo que lleva a cambios en la expresión genética . Estos cambios resultan en la supresión de citoquinas inflamatorias, la inhibición de la proliferación de células inmunes y la modulación de las vías metabólicas .

Comparación Con Compuestos Similares

Cortisuzol es similar a otros glucocorticoides, como la prednisona, la prednisolona y la dexametasona. Sin embargo, tiene propiedades únicas que lo hacen distinto:

Prednisona y Prednisolona: Estos compuestos también son glucocorticoides sintéticos, pero tienen diferentes vías metabólicas y potencias.

Dexametasona: Este compuesto es más potente que el cortisuzol y tiene una duración de acción más prolongada.

Compuestos similares incluyen hidrocortisona, cortisona y fludrocortisona, cada uno con distintos grados de actividad glucocorticoide y mineralocorticoide .

Propiedades

Fórmula molecular |

C37H40N2O8S |

|---|---|

Peso molecular |

672.8 g/mol |

Nombre IUPAC |

3-[2-(17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-oxoethoxy]carbonylbenzenesulfonic acid |

InChI |

InChI=1S/C37H40N2O8S/c1-21-13-27-29-14-22(2)37(43,32(41)20-47-34(42)23-9-8-12-26(15-23)48(44,45)46)36(29,4)18-31(40)33(27)35(3)17-24-19-38-39(30(24)16-28(21)35)25-10-6-5-7-11-25/h5-13,15-16,19,22,27,29,31,33,40,43H,14,17-18,20H2,1-4H3,(H,44,45,46) |

Clave InChI |

ZKIDWWQMNXGYHV-UHFFFAOYSA-N |

SMILES canónico |

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C6=CC(=CC=C6)S(=O)(=O)O)O)C)O)C)C=NN5C7=CC=CC=C7)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)

![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)

![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)

![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)

![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)

![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)